molecular formula C19H22N2O3 B5831191 4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide

4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide

Cat. No.: B5831191
M. Wt: 326.4 g/mol
InChI Key: SFVIKGWTSKMUFY-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide is an organic compound that belongs to the class of acylhydrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide consists of a benzohydrazide core with a tert-butyl group and a phenoxyacetyl group attached to it.

Properties

IUPAC Name

4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-20-17(22)13-24-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVIKGWTSKMUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide core.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The phenoxyacetyl group plays a crucial role in binding to the active site of the target enzyme, while the benzohydrazide core interacts with other regions of the enzyme to enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzohydrazide
  • Phenoxyacetyl chloride
  • N’-phenoxyacetylbenzohydrazide

Uniqueness

4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide is unique due to the presence of both the tert-butyl and phenoxyacetyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

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